molecular formula C8H8BrNO2 B3009138 Methyl 2-(6-bromo-3-pyridyl)acetate CAS No. 1256824-78-8

Methyl 2-(6-bromo-3-pyridyl)acetate

Cat. No. B3009138
CAS RN: 1256824-78-8
M. Wt: 230.061
InChI Key: MUDOEYLAOIEGRI-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-3-pyridyl)acetate is a chemical compound with the CAS Number: 1256824-78-8. It has a molecular weight of 230.06 . The IUPAC name for this compound is methyl (6-bromo-3-pyridinyl)acetate . The physical form of this compound is a solid-liquid mixture .


Molecular Structure Analysis

The InChI code for Methyl 2-(6-bromo-3-pyridyl)acetate is 1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The linear formula of this compound is C8H8BrNO2 .


Physical And Chemical Properties Analysis

Methyl 2-(6-bromo-3-pyridyl)acetate is a solid-liquid mixture . It has a molecular weight of 230.06 and is stored at a temperature of 4°C .

Scientific Research Applications

Safety and Hazards

Methyl 2-(6-bromo-3-pyridyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Methyl 2-(6-bromo-3-pyridyl)acetate is a complex organic compoundIt’s known that bromopyridyl compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Bromopyridyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Bromopyridyl compounds are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction can influence various biochemical pathways, depending on the specific context and the other compounds involved.

Pharmacokinetics

The compound’s molecular weight is 23006 , which may influence its absorption and distribution in the body

Result of Action

Bromopyridyl compounds can influence the function of various enzymes and receptors, potentially leading to a wide range of effects .

properties

IUPAC Name

methyl 2-(6-bromopyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDOEYLAOIEGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-bromo-3-pyridyl)acetate

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